molecular formula C21H22F2N4O B7001286 N-(2,2-difluoro-1-phenylethyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide

N-(2,2-difluoro-1-phenylethyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide

Cat. No.: B7001286
M. Wt: 384.4 g/mol
InChI Key: ZNPISSKDQOKICX-UHFFFAOYSA-N
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Description

N-(2,2-difluoro-1-phenylethyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a piperazine ring, an indole moiety, and a difluorophenylethyl group, making it a subject of study for its potential biological and chemical properties.

Properties

IUPAC Name

N-(2,2-difluoro-1-phenylethyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F2N4O/c22-20(23)19(15-5-2-1-3-6-15)25-21(28)27-13-11-26(12-14-27)18-8-4-7-17-16(18)9-10-24-17/h1-10,19-20,24H,11-14H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPISSKDQOKICX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC3=C2C=CN3)C(=O)NC(C4=CC=CC=C4)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-difluoro-1-phenylethyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by using piperazine derivatives.

    Introduction of the Indole Group: The indole moiety can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using an indole boronic acid or halide.

    Attachment of the Difluorophenylethyl Group: The difluorophenylethyl group can be introduced through a nucleophilic substitution reaction, where a difluorophenylethyl halide reacts with the piperazine nitrogen.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group, typically through the reaction of the amine with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to indole-2,3-dione derivatives, while reduction of the carboxamide group can yield the corresponding amine.

Scientific Research Applications

N-(2,2-difluoro-1-phenylethyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in reaction mechanism studies.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the fields of oncology and neurology.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,2-difluoro-1-phenylethyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, where the compound can modulate their activity. The exact pathways and molecular interactions depend on the specific biological context and are a subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-(2,2-difluoro-1-phenylethyl)-4-(1H-indol-3-yl)piperazine-1-carboxamide: Similar structure but with the indole group at a different position.

    N-(2,2-difluoro-1-phenylethyl)-4-(1H-indol-5-yl)piperazine-1-carboxamide: Another positional isomer with the indole group at the 5-position.

    N-(2,2-difluoro-1-phenylethyl)-4-(1H-indol-6-yl)piperazine-1-carboxamide: Indole group at the 6-position.

Uniqueness

The uniqueness of N-(2,2-difluoro-1-phenylethyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide lies in its specific structural configuration, which can result in distinct biological and chemical properties compared to its isomers. This specific arrangement of functional groups can influence its binding affinity to biological targets and its reactivity in chemical processes.

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